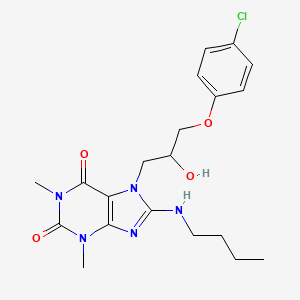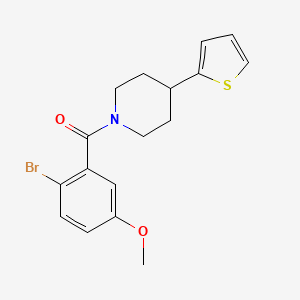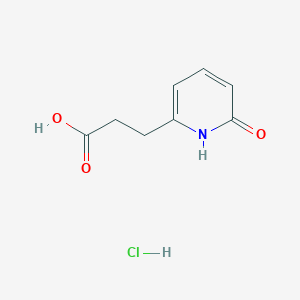
(Z)-2-((Z)-4-(2-carbamimidoylhydrazono)cyclohexa-2,5-dien-1-ylidene)hydrazinecarbothioamide nitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-((Z)-4-(2-carbamimidoylhydrazono)cyclohexa-2,5-dien-1-ylidene)hydrazinecarbothioamide nitrate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-((Z)-4-(2-carbamimidoylhydrazono)cyclohexa-2,5-dien-1-ylidene)hydrazinecarbothioamide nitrate typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexa-2,5-dien-1-ylidene core, followed by the introduction of the hydrazinecarbothioamide and carbamimidoylhydrazono groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring purity, and implementing cost-effective processes. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-2-((Z)-4-(2-carbamimidoylhydrazono)cyclohexa-2,5-dien-1-ylidene)hydrazinecarbothioamide nitrate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new compounds with different properties.
Reduction: Reduction reactions can alter the oxidation state of the compound, affecting its reactivity and stability.
Substitution: Substitution reactions involve replacing one functional group with another, which can be used to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical to achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxidized derivatives, while reduction could produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives, each with unique properties.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-2-((Z)-4-(2-carbamimidoylhydrazono)cyclohexa-2,5-dien-1-ylidene)hydrazinecarbothioamide nitrate is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
Biologically, this compound may be investigated for its interactions with biomolecules, such as proteins and nucleic acids. Its ability to form hydrogen bonds and participate in various biochemical reactions makes it a candidate for studying enzyme inhibition and other biological processes.
Medicine
In medicine, researchers might explore the compound’s potential as a therapeutic agent. Its unique functional groups could interact with biological targets, leading to the development of new drugs or diagnostic tools.
Industry
Industrially, this compound could be used in the production of specialty chemicals, materials, and other products. Its reactivity and versatility make it valuable for various applications, from pharmaceuticals to advanced materials.
Mécanisme D'action
The mechanism of action of (Z)-2-((Z)-4-(2-carbamimidoylhydrazono)cyclohexa-2,5-dien-1-ylidene)hydrazinecarbothioamide nitrate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups can form hydrogen bonds, coordinate with metal ions, or participate in redox reactions, affecting the activity of these targets. Pathways involved may include inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling processes.
Propriétés
IUPAC Name |
[4-[2-(diaminomethylidene)hydrazinyl]phenyl]iminothiourea;nitric acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N7S.HNO3/c9-7(10)14-12-5-1-3-6(4-2-5)13-15-8(11)16;2-1(3)4/h1-4,12H,(H2,11,16)(H4,9,10,14);(H,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWQEVHOOWSTEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN=C(N)N)N=NC(=S)N.[N+](=O)(O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N8O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-({4-[(Carboxymethyl)carbamoyl]phenyl}sulfamoyl)-4-methoxybenzoic acid](/img/structure/B2636444.png)




![7-(4-fluorophenyl)-3-((2-(5-methoxy-1H-indol-3-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2636454.png)
![3,4-dimethoxy-N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide](/img/structure/B2636456.png)
![2-(4-chlorophenoxy)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide](/img/structure/B2636457.png)
![(E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(4-propoxybenzylidene)acetohydrazide](/img/structure/B2636458.png)
![2-BROMO-N-{2-[4-(DIMETHYLAMINO)PHENYL]-2-HYDROXYETHYL}-5-METHOXYBENZAMIDE](/img/structure/B2636460.png)
![N-[(5,6-diethyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]-2-(4-methylphenyl)ethene-1-sulfonamide](/img/structure/B2636461.png)
